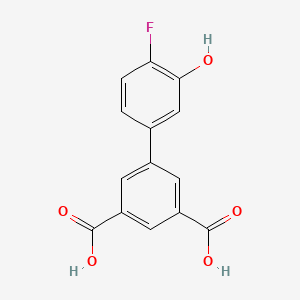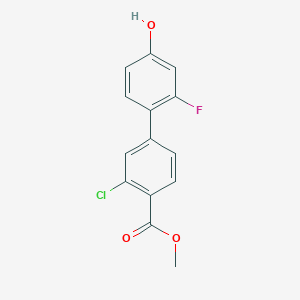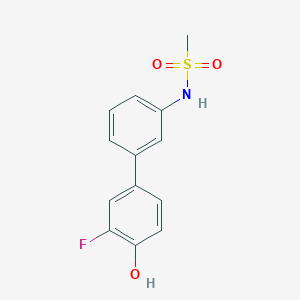
4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorophenol (95%) is a commercially available chemical compound that is used in a variety of scientific and industrial applications. It is an organofluorine compound that is composed of chlorine, methoxycarbonyl, phenyl, and fluorine atoms. It is a colorless solid that has a melting point of 78 °C and a boiling point of 143 °C. It has a molecular weight of 243.6 g/mol and a molecular formula of C8H7ClF2O2.
科学的研究の応用
4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorophenol (95%) is a versatile chemical compound that has numerous applications in scientific research. It is used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents. It is also used as a reagent in the synthesis of organic compounds, such as amino acids and peptides. Furthermore, it is used as a catalyst in the synthesis of polymers and in the synthesis of polysaccharides.
作用機序
4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorophenol (95%) is a fluorinated phenol that is believed to act as a proton-transfer agent. It is believed to transfer protons from a donor molecule to an acceptor molecule, which results in the formation of a new product. This proton-transfer mechanism is believed to be the basis for its use in the synthesis of various organic compounds.
Biochemical and Physiological Effects
4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorophenol (95%) is known to have a variety of biochemical and physiological effects. It is known to have a strong antibacterial activity and can be used to inhibit the growth of various bacterial species. It is also known to have an anti-inflammatory effect and can be used to reduce inflammation in the body. Furthermore, it is known to have an anti-fungal effect and can be used to inhibit the growth of various fungal species.
実験室実験の利点と制限
4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorophenol (95%) has a number of advantages and limitations when it is used in laboratory experiments. One of the main advantages of this compound is that it is relatively easy to synthesize, which makes it a cost-effective reagent. Additionally, it is a good proton-transfer agent, which makes it useful for the synthesis of various organic compounds. However, one of the main disadvantages of this compound is that it is highly toxic and should be handled with care.
将来の方向性
The potential future directions for the use of 4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorophenol (95%) are numerous. Further research could be conducted to explore its potential applications in the synthesis of various drugs and pharmaceuticals. Additionally, further research could be conducted to explore its potential as an antibacterial, anti-inflammatory, and antifungal agent. Furthermore, further research could be conducted to explore its potential as a catalyst in the synthesis of polymers and polysaccharides. Finally, further research could be conducted to explore its potential as an inhibitor of various enzymes and proteins.
合成法
4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorophenol (95%) can be synthesized by the reaction of 4-chloro-3-methoxycarbonylphenol with 2-fluoro-1-chloroethane in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of 80-90°C and the yield of the product is typically around 95%.
特性
IUPAC Name |
methyl 2-chloro-5-(3-fluoro-4-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-14(18)10-6-8(2-4-11(10)15)9-3-5-13(17)12(16)7-9/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYBRSLLFFPBSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)O)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684550 |
Source


|
| Record name | Methyl 4-chloro-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261999-64-7 |
Source


|
| Record name | Methyl 4-chloro-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorophenol, 95%](/img/structure/B6375011.png)
![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorophenol, 95%](/img/structure/B6375015.png)

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95%](/img/structure/B6375035.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorophenol, 95%](/img/structure/B6375038.png)

![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95%](/img/structure/B6375044.png)





